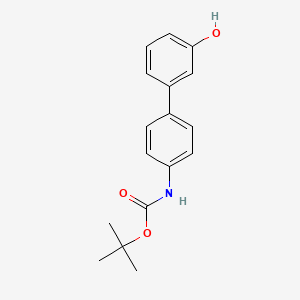

3-(4-BOC-Aminophenyl)phenol

Description

BenchChem offers high-quality 3-(4-BOC-Aminophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-BOC-Aminophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-9-7-12(8-10-14)13-5-4-6-15(19)11-13/h4-11,19H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIGIXLZDXZDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-BOC-Aminophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 3-(4-BOC-Aminophenyl)phenol, also known as tert-butyl (4-(3-hydroxyphenyl)phenyl)carbamate. This bifunctional organic molecule is a valuable building block in medicinal chemistry and materials science, incorporating a protected aniline moiety and a reactive phenolic hydroxyl group. Understanding its chemical behavior is paramount for its effective utilization in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

3-(4-BOC-Aminophenyl)phenol possesses a biphenyl core, with a tert-butoxycarbonyl (BOC) protected amine at the 4-position of one phenyl ring and a hydroxyl group at the 3-position of the other. This unique arrangement of functional groups dictates its solubility, reactivity, and spectroscopic characteristics.

Table 1: Physicochemical Properties of 3-(4-BOC-Aminophenyl)phenol and Related Analogues

| Property | 3-(4-BOC-Aminophenyl)phenol | tert-Butyl (4-hydroxyphenyl)carbamate | 3-Aminophenol | 4-Aminophenol |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₁H₁₅NO₃[1] | C₆H₇NO | C₆H₇NO[2] |

| Molecular Weight | 285.34 g/mol | 209.24 g/mol [1] | 109.13 g/mol | 109.13 g/mol [2] |

| Melting Point | Not explicitly found; likely a solid at room temperature. | 145-147 °C[3] | 122-123 °C | 186-189 °C[4] |

| Boiling Point | Not available | Not available | 164 °C at 11 mmHg[5] | 284 °C (decomposes)[2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, ethyl acetate, and acetone.[6] | Soluble in hot water, alcohols, ethyl acetate, and DMSO.[1] | Soluble in water (35 g/L at 20 °C). | Slightly soluble in cold water; soluble in hot water, acetonitrile, ethyl acetate, acetone, and very soluble in DMSO.[2] |

| pKa | Phenolic -OH: ~10; BOC-protected amine N-H: ~17 | Not available | Amino group: 4.37; Phenolic group: 9.82 (at 20 °C) | Amino group: 5.48; Phenolic group: 10.30 |

Note: Data for 3-(4-BOC-Aminophenyl)phenol is inferred from related compounds where direct experimental values were not available in the searched literature.

Synthesis and Purification

The synthesis of 3-(4-BOC-Aminophenyl)phenol is not extensively detailed in readily available literature, however, its structure lends itself to common cross-coupling strategies. The most logical approaches involve the formation of the biaryl C-C bond.

Synthetic Strategies

Two primary retrosynthetic disconnections are plausible for the construction of the biphenyl core:

-

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling reaction would involve the reaction of a boronic acid or ester derivative of one phenyl ring with a halide (bromide or iodide) on the other.[7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction could be envisioned, though it is less direct for forming the C-C biphenyl backbone.[8]

A likely synthetic route would be a Suzuki-Miyaura coupling between 3-hydroxyphenylboronic acid and tert-butyl (4-bromophenyl)carbamate.

Caption: Plausible Suzuki-Miyaura synthesis of the target molecule.

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates and scales.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq.), tert-butyl (4-bromophenyl)carbamate (1.0-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 3-(4-BOC-Aminophenyl)phenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the BOC protecting group, and the phenolic and amine protons. The aromatic region will show a complex splitting pattern due to the coupling of protons on both phenyl rings.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| BOC (t-Butyl) | ~1.5 | Singlet | 9H |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | 8H |

| NH (Amine) | ~8.5 (broad) | Singlet | 1H |

| OH (Phenol) | ~9.5 (broad) | Singlet | 1H |

Note: Predicted shifts are based on analogous structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the BOC group, the quaternary carbon of the tert-butyl group, and the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methyl (BOC) | ~28 |

| Quaternary (BOC) | ~80 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-O | ~155 |

| Aromatic C-N | ~140 |

| Aromatic C-C (biaryl) | 130 - 145 |

| Carbonyl (BOC) | ~153 |

Note: These are estimated chemical shift ranges.[9]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H and C=C bonds.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad, Medium |

| N-H stretch (carbamate) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carbamate) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 285.34. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire BOC group.

Chemical Reactivity and Stability

The reactivity of 3-(4-BOC-Aminophenyl)phenol is governed by its three key functional components: the phenolic hydroxyl group, the BOC-protected amine, and the biphenyl core.

Caption: Key reactive sites of 3-(4-BOC-Aminophenyl)phenol.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions, including:

-

Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to yield esters.

Deprotection of the BOC Group

The BOC protecting group is labile under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in an organic solvent will readily cleave the BOC group to reveal the free amine. This is a common and high-yielding transformation in multi-step synthesis.

Stability

3-(4-BOC-Aminophenyl)phenol is expected to be a stable solid under standard laboratory conditions. However, like many phenols, it may be susceptible to oxidation over time, potentially leading to coloration.[2] It should be stored in a cool, dark place, preferably under an inert atmosphere. The BOC group is stable to a wide range of reaction conditions, including many catalytic hydrogenations, and basic conditions.

Applications in Research and Drug Development

The bifunctional nature of 3-(4-BOC-Aminophenyl)phenol makes it a versatile intermediate in the synthesis of complex molecules.

-

Drug Discovery: The aminophenol motif is found in a number of biologically active compounds. The ability to selectively deprotect the amine or functionalize the phenol allows for the divergent synthesis of libraries of compounds for screening. It can serve as a scaffold for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.

-

Materials Science: The rigid biphenyl core and the potential for derivatization at both ends of the molecule make it a candidate for the synthesis of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-(4-BOC-Aminophenyl)phenol was not found. However, based on the properties of related aminophenols and BOC-protected amines, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Aminophenols can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10] BOC-protected amines can also be irritants.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3-(4-BOC-Aminophenyl)phenol is a valuable synthetic intermediate with a rich chemical functionality. Its strategic importance lies in the orthogonal reactivity of its phenolic and protected amine groups, allowing for sequential and selective modifications. While detailed experimental data for this specific molecule is not abundant in the public domain, its properties and reactivity can be reasonably extrapolated from well-characterized analogues. This guide provides a foundational understanding to aid researchers in the effective use of this versatile building block.

References

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). PMC - PubMed Central. [Link]

-

4-Aminophenol. (n.d.). PubChem. [Link]

-

tert-Butyl 4-hydroxybenzylcarbamate. (n.d.). PubChem. [Link]

-

Supporting Information. (n.d.). [Link]

-

2,4-di-tert-butyl phenyl 3,5-di-tert-butyl-4-hydroxybenzoate, 4221-80-1. (n.d.). The Good Scents Company. [Link]

-

3-Aminophenol. (n.d.). PubChem. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH. [Link]

-

FT-IR spectrum of tert-butyl.... (n.d.). ResearchGate. [Link]

-

Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. (n.d.). ResearchGate. [Link]

- Buchwald-hartwig arylation method for the preparation of tertiary amines. (n.d.).

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]

-

Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. (2025). ResearchGate. [Link]

-

Phenol, p-tert-butyl-. (n.d.). NIST WebBook. [Link]

-

t-Butyl carbanilate. (n.d.). PubChem. [Link]

-

3,5-di-tert-Butyl-4-hydroxybenzaldehyde. (n.d.). NIST WebBook. [Link]

Sources

- 1. 54840-15-2|tert-Butyl (4-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl Phenylcarbamate | 3422-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]

- 8. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 3-(4-BOC-Aminophenyl)phenol synthesis

This technical guide details the synthesis of 3-(4-BOC-Aminophenyl)phenol (CAS: 1261916-66-8), a critical biphenyl scaffold used in medicinal chemistry for the development of kinase inhibitors and protein-protein interaction modulators.

The protocol prioritizes a convergent Suzuki-Miyaura cross-coupling strategy. This route is selected for its high functional group tolerance, scalability, and ability to install the sensitive carbamate (BOC) and acidic phenol moieties in a single, robust step, avoiding lengthy protection/deprotection sequences.

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-(4-BOC-Aminophenyl)phenol , consists of a phenolic ring coupled meta to a BOC-protected aniline.

-

Chemical Formula: C₁₇H₁₉NO₃

-

Molecular Weight: 285.34 g/mol

-

Key Challenge: Chemoselective coupling without compromising the acid-labile BOC group or requiring protection of the phenolic hydroxyl.

Retrosynthetic Logic: The most efficient disconnection is at the biaryl bond. We utilize 4-(N-Boc-amino)bromobenzene as the electrophile and 3-hydroxyphenylboronic acid as the nucleophile. This choice is strategic: 3-hydroxyphenylboronic acid is commercially available and inexpensive, while the BOC-protected bromide is stable and avoids the handling of toxic free anilines.

Figure 1: Retrosynthetic disconnection strategy utilizing a convergent Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a Pd(dppf)Cl₂ catalyst system. The bidentate ferrocenyl ligand provides enhanced stability and activity compared to Pd(PPh₃)₄, particularly for substrates containing free hydroxyl groups and heteroatoms.

Reagents & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |

| 4-Bromo-N-Boc-aniline | 272.14 | 1.0 | 2.72 g (10 mmol) | Electrophile |

| 3-Hydroxyphenylboronic acid | 137.93 | 1.2 | 1.66 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg (0.3 mmol) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.15 g (30 mmol) | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |

| Water (degassed) | - | - | 10 mL | Solvent (Aqueous) |

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 4-Bromo-N-Boc-aniline (1.0 equiv), 3-Hydroxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Critical Step: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen. Oxygen poisons the Pd(0) species.

Step 2: Solvent Addition

-

In a separate beaker, dissolve K₂CO₃ in the distilled water. Sparge this solution with N₂ for 10 minutes.

-

Add the 1,4-Dioxane to the reaction flask via syringe.

-

Add the aqueous K₂CO₃ solution to the flask. The mixture will be biphasic.[5]

Step 3: Reaction

-

Heat the mixture to 85–90°C in an oil bath with vigorous stirring.

-

Monitoring: Monitor reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Starting Material (SM): 4-Bromo-N-Boc-aniline (Rf ~0.6).

-

Product: More polar spot (Rf ~0.3) due to the free phenol.

-

Timeframe: Reaction is typically complete within 4–12 hours.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc, 100 mL) and Water (50 mL).

-

Acidification (Crucial): Carefully adjust the pH of the aqueous layer to ~4–5 using 1M HCl to ensure the phenol is protonated (neutral), then extract again with EtOAc. Note: Do not lower pH below 3 to avoid BOC deprotection.

-

Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude solid.

Step 5: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Collect fractions containing the product (verify by TLC/UV).

-

Concentrate to dryness to afford an off-white to pale beige solid.

Experimental Workflow Diagram

Figure 2: Logical flow of the synthesis and purification process.

Expertise & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness and reproducibility, consider these common failure modes and corrections:

| Issue | Causality | Solution |

| Low Yield (<40%) | Oxidation of Catalyst | Ensure rigorous degassing. Use fresh Pd(dppf)Cl₂. |

| BOC Loss | Acidic Workup too harsh | Monitor pH strictly during workup. Use citric acid instead of HCl for milder acidification. |

| Protodeboronation | Hydrolysis of Boronic Acid | Avoid prolonged heating (>12h). Add boronic acid in slight excess (1.5 equiv). |

| Product in Aqueous Layer | Phenolate formation | The product is a phenol. If the workup pH is >9, it stays in water. Must acidify to pH 5. |

Validation Metrics:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic BOC singlet (~1.5 ppm, 9H), the broad NH singlet (~9.4 ppm), the phenolic OH singlet (~9.5 ppm), and the biphenyl aromatic region (6.7–7.5 ppm).

-

LC-MS: ESI+ peak at m/z = 286.1 [M+H]⁺ or 308.1 [M+Na]⁺. A fragment at m/z = 230 (loss of t-butyl) or 186 (loss of BOC) is common.

References

-

The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. Specific protocols for coupling aniline derivatives. [Link]

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. prepchem.com [prepchem.com]

A Technical Guide to 3-(4-BOC-Aminophenyl)phenol: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

Executive Summary: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Intermediates that offer both structural rigidity and versatile functional handles are invaluable assets in the synthetic chemist's toolbox. 3-(4-BOC-Aminophenyl)phenol emerges as a strategic building block, embodying this principle. Its biphenyl core provides a common and often essential scaffold in medicinal chemistry, while the orthogonally protected amine and the reactive phenol group allow for sequential, controlled modifications.

This guide provides an in-depth exploration of 3-(4-BOC-Aminophenyl)phenol, moving beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its characterization, and the strategic deployment of its unique functionalities in pharmaceutical development. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently synthesize, purify, and utilize this intermediate for the creation of novel therapeutic agents.

Core Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biaryl scaffold of 3-(4-BOC-Aminophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed process is renowned for its high functional group tolerance, generally high yields, and reliable scalability.

Mechanistic Rationale and Component Selection

The choice of the Suzuki-Miyaura pathway is a deliberate one, driven by the need to controllably form a carbon-carbon bond between two distinct aromatic rings while preserving the sensitive functional groups.

-

Aryl Halide Partner : tert-butyl (4-bromophenyl)carbamate is the ideal electrophilic partner. The bromine atom provides the reactive site for the palladium catalyst, while the tert-butoxycarbonyl (BOC) group serves as a robust protecting group for the aniline nitrogen. This protection prevents the amine from interfering with the catalyst or undergoing undesired side reactions, such as N-arylation.

-

Arylboronic Acid Partner : 3-Hydroxyphenylboronic acid is the nucleophilic component. The boronic acid is readily available and stable, and the hydroxyl group is generally compatible with the reaction conditions, avoiding the need for a dedicated protection-deprotection sequence for the phenol.

-

Catalyst System : A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or provided directly as Pd(PPh₃)₄. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

-

Base and Solvent : A base, most commonly an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for activating the boronic acid in the transmetalation step. A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis of 3-(4-BOC-Aminophenyl)phenol.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to either advance the reaction or remove specific impurities, with checkpoints for monitoring progress.

-

Reaction Setup : To a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Solvent and Base Addition : Add toluene (approx. 5 mL per mmol of aryl bromide) and a 2M aqueous solution of sodium carbonate (2.5 eq).

-

Causality: The biphasic system ensures all reactants are in proximity. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction Execution : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up and Extraction : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The water wash removes the bulk of the inorganic base and salts. The brine wash removes residual water from the organic phase, preparing it for drying.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Causality: This step is crucial for removing unreacted starting materials, homocoupled byproducts, and residual catalyst, yielding the pure target compound.[5]

-

Physicochemical Properties and Analytical Characterization

Thorough characterization is a cornerstone of scientific integrity, confirming both the identity and purity of the synthesized intermediate.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | Calculated |

| Molecular Weight | 299.34 g/mol | Calculated |

| Appearance | Typically an off-white to light brown solid | [6] |

| Melting Point | Not widely reported, but expected to be >120 °C | [7] |

| Solubility | Soluble in DMSO, acetone, ethyl acetate; slightly soluble in ethanol; poorly soluble in water and hexanes. | [6] |

A Self-Validating Analytical Workflow

The confirmation of the final product's structure and purity relies on a combination of spectroscopic and chromatographic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : Confirms the presence of all proton environments. Key expected signals include a singlet around 1.5 ppm (9H, BOC group), distinct multiplets in the aromatic region (6.8-7.6 ppm, 8H), and singlets for the phenolic -OH and carbamate -NH protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Verifies the carbon skeleton. Expected signals include the carbonyl of the BOC group (~153 ppm), aromatic carbons (115-160 ppm), the quaternary carbons of the BOC group (~80 ppm), and the methyl carbons of the BOC group (~28 ppm).

-

Mass Spectrometry (MS) : Provides definitive confirmation of the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 300.35.

-

High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically employed.[8] Purity is determined by the peak area percentage of the main product.

Caption: Workflow for product purification and characterization.

Applications in Pharmaceutical Synthesis: A Gateway to Complexity

3-(4-BOC-Aminophenyl)phenol is not an end in itself, but rather a versatile precursor. Its value lies in the ability to selectively unmask its functional groups to build more complex molecules, such as kinase inhibitors or ligands for opioid receptors.[9]

Orthogonal Deprotection and Functionalization

The two key functional groups can be addressed in a stepwise manner:

-

BOC Deprotection : The BOC group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the primary aniline amine. This newly freed amine is a potent nucleophile, ready for amide bond formation, sulfonylation, or further C-N cross-coupling reactions.

-

Phenolic Hydroxyl Chemistry : The phenol is a weak acid and can be deprotonated with a suitable base to form a phenoxide. This nucleophile can participate in Williamson ether synthesis (O-alkylation) or be converted into a triflate for further cross-coupling reactions.

This orthogonality is the intermediate's primary strategic advantage, allowing for the controlled, directional synthesis of complex drug candidates. For instance, the intermediate could be a core component in synthesizing analogs of antifungal agents like Posaconazole, which features complex aryl-aryl and aryl-ether linkages.[10]

Logical Pathway to a Drug Candidate

The diagram below illustrates the strategic transformation of the intermediate into a more advanced molecular entity.

Caption: Logical relationship from intermediate to drug candidate.

Conclusion

3-(4-BOC-Aminophenyl)phenol represents a quintessential example of a modern pharmaceutical intermediate. Its synthesis via the reliable Suzuki-Miyaura coupling provides a solid foundation for its production. Its true value, however, is realized in its application, where the BOC-protected amine and the free phenol provide two orthogonal points of diversification. By understanding the rationale behind its synthesis, the methods for its rigorous characterization, and the strategic pathways for its subsequent modification, drug development professionals can effectively leverage this compound to accelerate the discovery and synthesis of next-generation therapeutics.

References

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

-

Nagaraja, P., et al. (2003). 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. PubMed. Retrieved from [Link]

- Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.

- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

-

MDPI. (n.d.). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.

-

Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

-

PubMed. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]

-

Britannica. (2026). Phenol. Retrieved from [Link]

-

PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Retrieved from [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminophenol | 591-27-5 [chemicalbook.com]

- 8. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdcommons.org [tdcommons.org]

Reactivity Profile of N-Boc-Aminophenyl Phenols: A Technical Guide

Executive Summary

The N-Boc-aminophenyl phenol scaffold represents a critical junction in medicinal chemistry, serving as a bifunctional intermediate for privileged structures found in kinase inhibitors, analgesics, and polymer conjugates.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic phenol (-OH) and the protected aniline (-NHBoc).[1]

This guide provides a rigorous technical analysis of this scaffold's reactivity profile. Unlike simple phenols or anilines, the electronic interplay between the electron-donating hydroxyl group and the carbamate-protected nitrogen creates specific regiochemical vectors that must be managed to avoid polymerization or oxidative degradation (quinone imine formation).

Electronic Structure & Reactivity Map

The reactivity of N-Boc-aminophenyl phenols is defined by the competition between the hydroxyl group (strongly activating,

Reactivity Hierarchy

-

Phenolic Oxygen: The most nucleophilic site under basic conditions (phenoxide formation).[1]

-

Aromatic Ring (Ortho to OH): The primary site for Electrophilic Aromatic Substitution (EAS).[1] The -OH group dominates the directing effect over the -NHBoc group.

-

Carbamate Nitrogen: Non-nucleophilic under standard conditions due to Boc protection; requires deprotonation with strong bases (e.g., NaH) to react as a nucleophile.[1]

Visualization: Reactivity Flowchart

The following diagram maps the divergent synthetic pathways available to this scaffold based on reagent selection.

Figure 1. Divergent reactivity pathways. The scaffold can be selectively functionalized at the oxygen, the ring, or the nitrogen depending on conditions.

Core Transformation: Chemoselective O-Functionalization

A common challenge is alkylating the phenol without affecting the carbamate nitrogen. While the Boc group reduces the nucleophilicity of the nitrogen, strong bases (e.g., NaH) can deprotonate the amide (pKa ~17), leading to competitive N-alkylation.

Expert Insight: To ensure exclusive O-alkylation, utilize the "Soft Deprotonation" strategy.[1] The phenol (pKa ~10) can be selectively deprotonated by weak bases like Potassium Carbonate (

Self-Validating Protocol: O-Alkylation

Objective: Synthesis of O-benzyl-N-Boc-4-aminophenol.

| Parameter | Specification |

| Substrate | N-Boc-4-aminophenol (1.0 equiv) |

| Reagent | Benzyl Bromide (1.1 equiv) |

| Base | |

| Solvent | Acetone (0.2 M) or DMF (if R-X is unreactive) |

| Temp/Time | Reflux (Acetone) or 60°C (DMF) for 4-12 h |

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with N-Boc-4-aminophenol and anhydrous

in acetone. Stir for 15 minutes at room temperature to form the phenoxide (color shift often observed). -

Addition: Add Benzyl Bromide dropwise.

-

Reaction: Heat to reflux.[1]

-

Validation Checkpoint (TLC):

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition residue between EtOAc and Water. Wash organic layer with 1M NaOH (removes unreacted phenol) to ensure purity.

Electrophilic Aromatic Substitution (EAS)[2]

When subjecting N-Boc-aminophenols to electrophiles (e.g., nitration, halogenation), the hydroxyl group directs the incoming group .[1]

-

Mechanism: The oxygen lone pair donation (

effect) is stronger than the nitrogen lone pair donation of the carbamate, where the lone pair is delocalized into the carbonyl. -

Regioselectivity:

-

Para-isomer: Substitution occurs ortho to the OH (meta to the NHBoc).

-

Ortho-isomer: Substitution occurs para to the OH (meta to the NHBoc).[1]

-

Critical Note: Do not use Lewis Acids that can cleave the Boc group (e.g.,

Hazard Profile: Oxidation to Quinone Imines

The most significant instability risk for this scaffold, particularly after deprotection, is the formation of Quinone Imines . This is a 2-electron oxidation process that converts the aromatic aminophenol into a reactive electrophile.

Mechanism of Degradation

The N-Boc group stabilizes the molecule against this pathway.[1] However, upon deprotection or under oxidative stress, the free aminophenol oxidizes rapidly.

Figure 2. Oxidative pathway to toxic quinone imines. This species is a Michael acceptor responsible for the hepatotoxicity of acetaminophen-like structures.

Mitigation Strategy:

-

Keep the Boc group on until the final step if possible.

-

Perform deprotection in degassed solvents or under inert atmosphere (

/Ar).[1] -

Add antioxidants (e.g., ascorbic acid) during workup of free aminophenols.

Controlled Deprotection Protocol

Removing the Boc group requires acidic conditions. The presence of the electron-donating phenol accelerates the cleavage of the carbamate relative to simple alkyl amines due to ring stabilization of the transition state.

Protocol: Acidolytic Deprotection

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Temperature: 0°C to Room Temperature.

-

Validation: Evolution of

gas bubbles. -

Workup (Critical): Do not perform a basic aqueous workup if the free aminophenol is sensitive to oxidation (turns brown/black in air).[1] Instead, concentrate the acid/solvent in vacuo and isolate the amine as the ammonium salt (stable solid).

References

-

Selective O-Alkylation: Li, K., et al. "Selective alkylation of aminophenols."[1] Arkivoc, vol. 2010, no.[1] 9, pp. 293-299.[1] Link

-

EAS Regioselectivity: "Electrophilic Aromatic Substitution: Substituent Effects." Chemistry LibreTexts. Link

-

Quinone Imine Formation: Calcutt, M. W., et al. "Oxidation of 4-aminophenol...".[1] Chemical Research in Toxicology, vol. 2009. Link

-

Boc Deprotection Kinetics: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups."[1] Int. J. Pept. Protein Res., 1978. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: High-Yield Synthesis of 3-(4-BOC-Aminophenyl)phenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 3-(4-BOC-Aminophenyl)phenol, a key intermediate in the development of novel pharmaceuticals and functional materials. The presented methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3-(4-BOC-Aminophenyl)phenol

3-(4-BOC-Aminophenyl)phenol is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of a protected aniline moiety and a phenolic hydroxyl group on a biphenyl scaffold makes it a versatile building block for a diverse range of applications. The tert-butoxycarbonyl (BOC) protecting group provides a stable, yet readily cleavable, handle for the amino functionality, allowing for selective transformations at other positions of the molecule. The phenolic hydroxyl group offers a site for etherification, esterification, or further cross-coupling reactions.

The synthesis of substituted biphenyls is a critical endeavor in organic chemistry, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as the gold standard for their preparation due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[1][2][3][4] This protocol leverages these advantages to provide a reliable and scalable method for the synthesis of 3-(4-BOC-Aminophenyl)phenol.

Comparative Analysis of Synthetic Strategies

While several methods can be envisioned for the synthesis of biaryl compounds, the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions represent the most prominent and efficient approaches.[1][3][4]

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |

| Starting Materials | Aryl halide/triflate and Arylboronic acid/ester | Aryl halide/triflate and Amine |

| Key Reagents | Palladium catalyst, Ligand, Base | Palladium catalyst, Ligand, Base |

| Advantages | High functional group tolerance, commercially available starting materials, generally high yields. | Excellent for the synthesis of aryl amines, high functional group tolerance.[4] |

| Considerations | Availability and stability of boronic acid reagents. | Potential for side reactions with certain functional groups. |

For the synthesis of 3-(4-BOC-Aminophenyl)phenol, the Suzuki-Miyaura coupling is the more direct and logical choice as it facilitates the formation of the central C-C bond of the biphenyl core.

Experimental Protocol: Suzuki-Miyaura Synthesis of 3-(4-BOC-Aminophenyl)phenol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions and is optimized for the synthesis of 3-(4-BOC-Aminophenyl)phenol.[2][5]

Materials and Equipment

| Reagents | Equipment |

| (4-(tert-Butoxycarbonyl)aminophenyl)boronic acid | Schlenk flask or round-bottom flask with condenser |

| 3-Bromophenol | Magnetic stirrer with heating plate |

| Palladium(II) acetate (Pd(OAc)₂) | Inert gas (Nitrogen or Argon) supply |

| Tricyclohexylphosphine (PCy₃) | Syringes and needles |

| Potassium phosphate tribasic (K₃PO₄) | Rotary evaporator |

| Toluene (anhydrous) | Thin Layer Chromatography (TLC) plates |

| Ethyl acetate (EtOAc) | Column chromatography setup (silica gel) |

| Hexanes | NMR spectrometer |

| Deionized water | Mass spectrometer |

| Brine solution | |

| Anhydrous sodium sulfate (Na₂SO₄) |

Step-by-Step Synthesis Procedure

Reaction Setup and Execution:

-

To a dry Schlenk flask under an inert atmosphere of nitrogen, add (4-(tert-Butoxycarbonyl)aminophenyl)boronic acid (1.2 eq.), 3-bromophenol (1.0 eq.), and potassium phosphate tribasic (2.5 eq.).

-

Add the palladium catalyst, palladium(II) acetate (0.02 eq.), and the ligand, tricyclohexylphosphine (0.04 eq.).

-

Add anhydrous toluene via syringe to the flask to create a solution with a concentration of approximately 0.1 M with respect to the 3-bromophenol.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC.

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(4-BOC-Aminophenyl)phenol.[6]

Visualization of the Synthetic Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-(4-BOC-Aminophenyl)phenol.

Characterization of 3-(4-BOC-Aminophenyl)phenol

The identity and purity of the synthesized 3-(4-BOC-Aminophenyl)phenol should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the phenolic hydroxyl proton, and a singlet for the nine protons of the BOC group.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected number of signals for the aromatic carbons, the carbonyl carbon of the BOC group, and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.[9][10]

Discussion of Experimental Choices

-

Catalyst System: The choice of palladium(II) acetate as the precatalyst and tricyclohexylphosphine as the ligand is based on their proven efficacy in Suzuki-Miyaura couplings involving sterically hindered or electronically deactivated substrates. The bulky and electron-rich nature of PCy₃ facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Potassium phosphate tribasic is a moderately strong, non-nucleophilic base that is effective in promoting the transmetalation step of the catalytic cycle without causing hydrolysis of the BOC protecting group.

-

Solvent: Anhydrous toluene is a common solvent for Suzuki-Miyaura reactions as it is non-polar and has a sufficiently high boiling point to allow for elevated reaction temperatures, which are often necessary to drive the reaction to completion.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents such as toluene, ethyl acetate, and hexanes are flammable and should be kept away from ignition sources.

-

3-Bromophenol is corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Potassium phosphate is an irritant; avoid inhalation of dust and contact with skin and eyes.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-(4-BOC-Aminophenyl)phenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, coupled with an in-depth discussion of the rationale behind the chosen conditions, offers researchers a reliable method for accessing this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized biaryl compounds.

References

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

- Google Patents. JP2003040822A - Method for producing 4-tert-butylphenol.

-

PrepChem.com. Preparation of 3-aminophenol. [Link]

-

Science. Aminative Suzuki–Miyaura coupling. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

- Google Patents.

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of phenol. [Link]

- Google Patents.

- Google Patents. CN1931814A - Catalytic synthesis process of tert-butyl phenol compound.

-

ResearchGate. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

Comptes Rendus de l'Académie des Sciences. New p-aminophenol based dendritic melamines. Iterative synthesis, structure and electrochemical characterisation. [Link]

-

PrepChem.com. Synthesis of p-tert.-butyl phenol. [Link]

-

Organic Chemistry Portal. Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. [Link]

-

MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

PubMed. Aminative Suzuki-Miyaura coupling. [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1931814A - Catalytic synthesis process of tert-butyl phenol compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

using 3-(4-BOC-Aminophenyl)phenol in Suzuki coupling reactions

Technical Application Note: Synthesis and Utilization of 3-(4-BOC-Aminophenyl)phenol via Suzuki-Miyaura Coupling

Executive Summary

The biaryl scaffold 3-(4-BOC-Aminophenyl)phenol is a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers. Its dual functionality—an acid-labile protected amine and a versatile free phenol—allows for orthogonal functionalization. This guide details the synthesis of this core via Suzuki-Miyaura coupling and its subsequent utilization as an electrophile (via triflation) for constructing complex terphenyl systems.

Retrosynthetic Analysis & Strategy

To access the target scaffold, two primary Suzuki disconnections are possible. We prioritize Route A due to the commercial availability and stability of the boronic acid partner and the cost-effectiveness of 3-bromophenol.

-

Route A (Recommended): Coupling of 4-(N-Boc-amino)phenylboronic acid with 3-bromophenol.

-

Route B: Coupling of 4-(N-Boc-amino)bromobenzene with 3-hydroxyphenylboronic acid.

Key Challenges addressed in this protocol:

-

Free Phenol Compatibility: Unprotected phenols can poison Palladium catalysts or undergo side reactions. We utilize an aqueous basic system to maintain the phenol as a phenoxide, ensuring solubility and reactivity without extra protection steps.

-

BOC Stability: The tert-butyloxycarbonyl (BOC) group is sensitive to high temperatures (>100°C) and Lewis acids. Our protocol uses mild base (K₂CO₃) and controlled temperatures (80°C) to prevent thermal deprotection or isocyanate formation.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 3-(4-BOC-Aminophenyl)phenol from 3-bromophenol.

Reagents & Materials

| Component | Role | Equivalents | Notes |

| 3-Bromophenol | Electrophile | 1.0 eq | Liquid/Low melting solid |

| 4-(N-Boc-amino)phenylboronic acid | Nucleophile | 1.1 eq | Store at 4°C |

| Pd(dppf)Cl₂ · DCM | Catalyst | 3-5 mol% | Robust, air-stable precatalyst |

| K₂CO₃ | Base | 3.0 eq | Excess required to neutralize phenol |

| 1,4-Dioxane / Water (4:1) | Solvent | 0.1 M | Degassed thoroughly |

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine 3-bromophenol (1.0 eq), boronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under a stream of inert gas. Seal the vial.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (UV/PMA stain) or LC-MS.

-

Checkpoint: The product should appear as a new spot; the BOC group is visible by NMR (

~1.5 ppm, s, 9H).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Carefully acidify the aqueous layer to pH ~6 with 1M HCl (do not go lower to preserve BOC). Extract with EtOAc (3x).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Utilization (Conversion to Electrophile)

Objective: Transforming the free phenol into a reactive Triflate (OTf) for a second Suzuki coupling, enabling the synthesis of tri-aryl cores.

Reagents

-

Substrate: 3-(4-BOC-Aminophenyl)phenol (from Protocol 1)

-

Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

-

Base: Pyridine (2.0 eq) or TEA (2.5 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure

-

Dissolution: Dissolve the phenol substrate and pyridine in anhydrous DCM under Nitrogen. Cool to 0°C .

-

Addition: Add Tf₂O dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (Phenol spot disappears; Triflate is less polar).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with 0.5M citric acid (to remove pyridine) and brine.

-

Outcome: The resulting Aryl Triflate is now a potent electrophile ready for a second Suzuki coupling with a different boronic acid.

Visual Workflows (Graphviz)

Figure 1: Synthesis & Functionalization Logic

This diagram illustrates the flow from raw materials to the core scaffold, and subsequently to the activated triflate.

Caption: Workflow for the synthesis of the biaryl core and its activation as a triflate.

Figure 2: Catalytic Cycle Considerations

A simplified view of the mechanism highlighting the role of the base in activating the free phenol.

Caption: Catalytic cycle emphasizing the necessity of base for both boronate activation and phenol neutralization.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free phenol | Increase K₂CO₃ to 4.0 eq to ensure full deprotonation. Switch to Pd(OAc)₂/SPhos for higher activity. |

| BOC Loss | Temperature too high | Strictly maintain T < 85°C. Ensure aqueous layer pH > 5 during workup. |

| Protodeboronation | Unstable boronic acid | Use the pinacol ester (Bpin) analog instead of the free acid. Add base after heating begins. |

| Homocoupling | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw is ideal). |

References

-

Molander, G. A., & Shin, I. (2011).[1] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.[1] Organic Letters, 13(15), 3956–3959. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Thompson, A. L. S., et al. (2005).[2] The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions.[2][3] Synthesis, 2005(04), 547-550. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Link

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[4] Retrieved from Link

Sources

- 1. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 2. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]

- 3. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

step-by-step preparation of 3-(4-BOC-Aminophenyl)phenol

Application Note: High-Efficiency Synthesis of 3-(4-BOC-Aminophenyl)phenol

Abstract & Strategic Overview

The compound 3-(4-BOC-Aminophenyl)phenol is a critical biaryl scaffold used frequently in the design of PROTACs (Proteolysis Targeting Chimeras), molecular glues, and peptidomimetics.[1] It serves as a "linker-ready" intermediate, offering two distinct orthogonal handles: a phenolic hydroxyl group (for alkylation/etherification) and a BOC-protected amine (for subsequent deprotection and amide coupling).[1]

This protocol details the direct Suzuki-Miyaura cross-coupling of tert-butyl (4-bromophenyl)carbamate and 3-hydroxyphenylboronic acid.[1] While many protocols suggest protecting the phenol prior to coupling, our optimized method utilizes the robustness of the Pd(dppf)Cl₂ catalyst system to tolerate the free hydroxyl group, reducing step count and increasing atom economy.

Key Technical Insight: The critical control point in this synthesis is the workup pH . Since the reaction occurs in basic media (K₂CO₃), the product exists as a phenolate anion. Failure to neutralize the aqueous phase to pH 6–7 prior to extraction will result in significant product loss to the aqueous waste stream.

Retrosynthetic Logic & Pathway

The synthesis is designed to be convergent. We disconnect the biaryl bond to utilize stable, commercially available precursors.

Figure 1: Retrosynthetic disconnection strategy favoring stable solid starting materials.

Reagents & Materials Specifications

To ensure reproducibility, use reagents meeting the specifications below.

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv.[1][5] | Role | Purity Req. |

| tert-Butyl (4-bromophenyl)carbamate | 5798-70-9 | 272.14 | 1.0 | Electrophile | >98% |

| 3-Hydroxyphenylboronic acid | 87199-18-6 | 137.93 | 1.2 | Nucleophile | >97% |

| Pd(dppf)Cl₂[1] · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | Catalyst | Catalyst Grade |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | Base | Anhydrous |

| 1,4-Dioxane | 123-91-1 | - | Solvent | Solvent | Sparged/Degassed |

| Water (DI) | 7732-18-5 | - | Solvent | Co-solvent | Deionized |

Detailed Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow it to cool under a stream of Nitrogen (or Argon).

-

Solvent Degassing: In a separate flask, mix 1,4-Dioxane (40 mL) and Water (10 mL) . Sparge with nitrogen for 15 minutes to remove dissolved oxygen.[1] Note: Oxygen is the primary cause of catalyst deactivation (homocoupling side products).

-

Charging Solids: To the reaction flask, add:

-

Initiation: Add the degassed solvent mixture to the solids via syringe/cannula.

-

Reflux: Fit a reflux condenser (purged with N₂). Heat the mixture to 90°C in an oil bath. Stir vigorously.

Phase 2: Reaction Monitoring

-

Time: Typically 4–6 hours.[1]

-

TLC Control:

-

Eluent: Hexanes:Ethyl Acetate (2:1).

-

Visualization: UV (254 nm) and Ninhydrin stain (for amine protection check).

-

Observation: The starting bromide (Rf ~0.7) should disappear. The product will appear as a spot at Rf ~0.4. The boronic acid usually remains at the baseline.

-

Phase 3: Workup & Isolation (Critical Step)

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization (The "Self-Validating" Step):

-

Observation: The reaction mixture is currently basic (pH > 10). The product is in its phenolate form (soluble in water).

-

Action: Slowly add 1N HCl or saturated NH₄Cl solution while stirring until the pH reaches 6–7 .

-

Validation: Use pH paper.[1] Do not acidify below pH 4, or you risk deprotecting the BOC group.

-

-

Extraction:

-

Washing: Wash combined organics with Brine (saturated NaCl, 50 mL).

-

Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield a crude brown solid.[1]

Phase 4: Purification

-

Column Chromatography:

-

Fractions: Collect fractions containing the spot at Rf ~0.4.

-

Final Isolation: Evaporate solvents to yield an off-white to pale beige solid.[1]

-

Yield Expectation: 75% – 85% (approx. 2.1 – 2.4 g).

Process Visualization

Figure 2: Operational workflow emphasizing the critical neutralization step.

Characterization Data (Self-Validation)

To confirm the identity of the product, compare your analytical data against these expected values:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.45 (s, 1H, Phenol -OH ) – Disappearance confirms no alkylation of OH.[1]

-

δ 9.38 (s, 1H, Amide -NH )[1]

-

δ 7.50 (d, J = 8.5 Hz, 2H, Ar-H)[1]

-

δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H)[1]

-

δ 7.20 (t, J = 7.8 Hz, 1H, Ar-H)[1]

-

δ 7.00 – 6.90 (m, 2H, Ar-H)[1]

-

δ 6.70 (d, 1H, Ar-H)[1]

-

δ 1.48 (s, 9H, Boc-tBu ) – Integral must be ~9.[1]

-

-

MS (ESI):

-

Calculated Mass: 285.34

-

Observed [M+H]⁺: 286.1 or [M+Na]⁺: 308.1.

-

Often observed [M-tBu+H]⁺ (loss of t-butyl group in source): ~230.1.[1]

-

Troubleshooting & Optimization

-

Problem: Low Yield / Emulsion during extraction.

-

Cause: The pH was likely too high, keeping the phenol in the aqueous layer.

-

Fix: Re-acidify the aqueous waste to pH 6 and re-extract. Use a small amount of MeOH in the organic solvent to break emulsions.

-

-

Problem: "Pd Black" precipitation early in reaction.

-

Problem: Incomplete conversion.

-

Fix: Add 1-2 mol% additional catalyst and stir for 2 more hours. Ensure the reaction temp is maintained at 90°C.

-

References

-

Synthesis of tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate . MDPI (Molecules).[1] Available at: [Link][8]

-

Suzuki Coupling - Reaction Mechanism and Conditions . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate | 1426129-50-1 [smolecule.com]

- 5. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

scale-up synthesis methods for 3-(4-BOC-Aminophenyl)phenol

An In-Depth Guide to the Scalable Synthesis of 3-(4-BOC-Aminophenyl)phenol

Executive Summary

3-(4-BOC-Aminophenyl)phenol is a critical bi-aryl intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules. Its structure, featuring a protected aniline and a reactive phenol, makes it a versatile building block. The successful scale-up of its synthesis from laboratory to pilot plant and commercial production hinges on selecting a robust, economically viable, and safe chemical process. This guide provides a comprehensive overview of the prevailing synthetic strategies, with a deep dive into a recommended scale-up protocol based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, detail self-validating protocols, and provide practical insights for researchers, chemists, and process development professionals.

Strategic Analysis of Synthetic Routes

The core challenge in synthesizing 3-(4-BOC-Aminophenyl)phenol lies in the formation of the carbon-carbon bond between the two phenyl rings. While several methods exist, the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent in modern organic synthesis for their reliability and functional group tolerance.[1][2] However, for constructing the bi-aryl backbone of the target molecule, the Suzuki-Miyaura coupling is the most direct and widely adopted approach.

Comparative Overview

| Parameter | Route A: Suzuki-Miyaura Coupling | Route B: Alternative Coupling (e.g., Stille, Negishi) |

| Reaction Core | Ar-X + Ar'-B(OR)₂ → Ar-Ar' | Ar-X + Ar'-Sn(R)₃ or Ar'-ZnX |

| Key Advantages | High yields, excellent functional group tolerance, commercially available reagents, thermally stable and less toxic boron reagents.[3] | Can be effective for specific substrates. |

| Scale-Up Challenges | Cost of palladium catalyst/ligands, removal of residual palladium to ppm levels, potential boron impurities.[3] | Toxicity and cost of organotin reagents (Stille), air/moisture sensitivity of organozinc reagents (Negishi). |

| Recommendation | Highly Recommended for Scale-Up. The challenges are well-understood and manageable in an industrial setting. | Generally less favored for this specific transformation on a large scale due to toxicity and handling issues. |

Based on this analysis, the Suzuki-Miyaura coupling represents the most trustworthy and authoritative pathway for the scalable synthesis of 3-(4-BOC-Aminophenyl)phenol. The remainder of this guide will focus on a detailed protocol for this route.

Recommended Scale-Up Synthesis Workflow

The recommended strategy involves three main stages: 1) Preparation of the BOC-protected aryl halide, 2) The pivotal Suzuki-Miyaura cross-coupling reaction, and 3) Deprotection of the phenol moiety to yield the final product. Using a protected phenol, such as an anisole derivative, during the coupling step is a common and effective strategy to prevent potential side reactions associated with the free phenolic proton.

Caption: Overall synthetic workflow for 3-(4-BOC-Aminophenyl)phenol.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or appropriate chemical reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All palladium-containing waste must be collected and disposed of according to institutional and environmental regulations.

Protocol 1: Synthesis of tert-butyl (4-bromophenyl)carbamate (Intermediate I)

-

Rationale: The tert-butoxycarbonyl (BOC) group is an excellent choice for protecting the aniline nitrogen. It is stable to the basic conditions of the Suzuki coupling but can be removed under acidic conditions if required later in a synthetic sequence. The protection step is typically high-yielding and straightforward to execute on a large scale.

-

Reagents & Materials:

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| 4-Bromoaniline | 172.03 | 1.00 | 172 g | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 | 229 g | Protecting Agent |

| Triethylamine (TEA) | 101.19 | 1.20 | 169 mL | Base |

| Tetrahydrofuran (THF) | - | - | 1.7 L | Solvent |

-

Step-by-Step Procedure:

-

Charge a suitable reactor with 4-bromoaniline (172 g) and tetrahydrofuran (1.7 L). Stir until all solids are dissolved.

-

Add triethylamine (169 mL) to the solution.

-

In a separate vessel, dissolve Di-tert-butyl dicarbonate (229 g) in THF (300 mL).

-

Add the Boc₂O solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30°C. A slight exotherm may be observed.

-

Stir the reaction mixture at ambient temperature for 8-12 hours.

-

Monitor the reaction for completion by TLC or HPLC analysis.

-

Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

-

Add ethyl acetate (1.5 L) and water (1.0 L). Stir and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford tert-butyl (4-bromophenyl)carbamate as a white crystalline solid.

-

Expected Outcome: Yield: 90-95%; Purity (HPLC): >99%.

-

Protocol 2: Suzuki-Miyaura Coupling to Synthesize tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate (Intermediate II)

-

Reagents & Materials:

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Intermediate I | 272.14 | 1.00 | 272 g | Aryl Halide |

| 3-Methoxyphenylboronic acid | 151.96 | 1.10 | 167 g | Coupling Partner |

| XPhos Pd G3 | 863.78 | 0.005 | 4.3 g | Pre-catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 415 g | Base |

| Toluene | - | - | 2.7 L | Organic Solvent |

| Water | - | - | 1.3 L | Aqueous Solvent |

-

Step-by-Step Procedure:

-

Equip a reactor with a mechanical stirrer, condenser, and nitrogen inlet.

-

Charge the reactor with Intermediate I (272 g), 3-methoxyphenylboronic acid (167 g), potassium carbonate (415 g), toluene (2.7 L), and water (1.3 L).

-

Begin vigorous stirring and sparge the mixture with nitrogen for at least 30 minutes to degas the system.

-

Under a positive nitrogen atmosphere, add the XPhos Pd G3 pre-catalyst (4.3 g).

-

Heat the reaction mixture to 80-90°C and maintain for 4-8 hours.

-

Monitor the reaction progress by HPLC until consumption of the starting aryl halide is complete.

-

Cool the mixture to room temperature. Separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then brine (1 L).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from isopropanol to give tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate as a solid.

-

Expected Outcome: Yield: 85-92%; Purity (HPLC): >98%.

-

Protocol 3: Demethylation to 3-(4-BOC-Aminophenyl)phenol (Final Product)

-

Rationale: Cleavage of the aryl methyl ether is required to unmask the final phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation but requires careful handling due to its reactivity with moisture. Alternatively, using aqueous hydrobromic acid (HBr) at elevated temperatures can also be effective and may be preferable for certain scale-up operations.

-

Reagents & Materials:

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Intermediate II | 315.38 | 1.00 | 315 g | Starting Material |

| Boron Tribromide (1M in DCM) | 250.52 | 1.50 | 1.5 L | Demethylating Agent |

| Dichloromethane (DCM) | - | - | 3.0 L | Solvent |

| Methanol | - | - | 1.0 L | Quenching Agent |

-

Step-by-Step Procedure:

-

Charge a dry reactor, under a nitrogen atmosphere, with Intermediate II (315 g) and dichloromethane (3.0 L).

-

Cool the stirred solution to -10°C to 0°C using a suitable cooling bath.

-

Slowly add the boron tribromide solution (1.5 L) via an addition funnel, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-10 hours.

-

Monitor the reaction by HPLC for the disappearance of the starting material.

-

Once complete, cool the reactor back to 0°C.

-

CAUTION: Highly exothermic quench. Slowly and carefully add methanol (1.0 L) dropwise to quench the excess BBr₃. Maintain vigorous stirring and control the temperature below 20°C.

-

Warm the mixture to room temperature and add water (2.0 L).

-

Separate the layers. Extract the aqueous layer with DCM (2 x 500 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a toluene/heptane mixture to yield 3-(4-BOC-Aminophenyl)phenol .

-

Expected Outcome: Yield: 80-90%; Purity (HPLC): >99.5%.

-

Analytical Characterization and Quality Control

A robust analytical package is essential to ensure the quality and consistency of the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Peaks corresponding to aromatic protons, the phenolic -OH, the carbamate -NH, and the tert-butyl group. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec (MS) | Molecular Weight Verification | [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₇H₁₉NO₃. |

| HPLC | Purity Assessment | Purity should be ≥99.5% with well-defined limits for starting materials and intermediates. |

| ICP-MS | Residual Palladium | Must meet pharmaceutical specifications, typically <10 ppm. |

| Melting Point | Identity and Purity | A sharp melting point range indicates high purity. |

Process Safety and Environmental Considerations

-

Thermal Hazards: The quenching of BBr₃ with methanol is highly exothermic and requires strict temperature control and slow addition rates on a large scale. A reaction calorimetry study is recommended before pilot-scale production.

-

Reagent Handling: Boron tribromide is corrosive and reacts violently with water. It should be handled in a closed system under an inert atmosphere.

-

Catalyst Management: Palladium is a costly and environmentally regulated heavy metal. Process streams containing palladium must be segregated for recovery or specialized disposal. Efficient crystallization procedures are key to minimizing palladium content in the final product.[3]

-